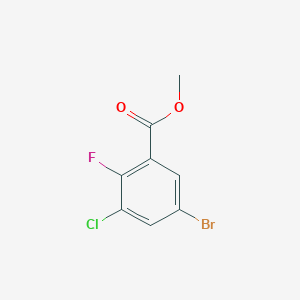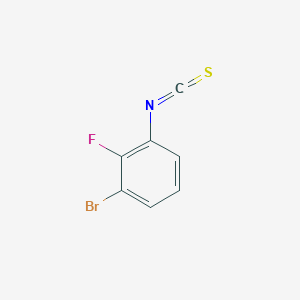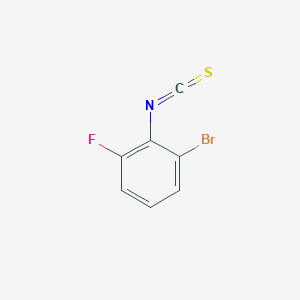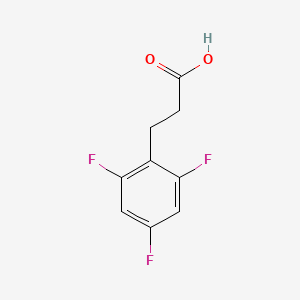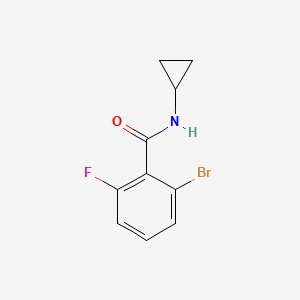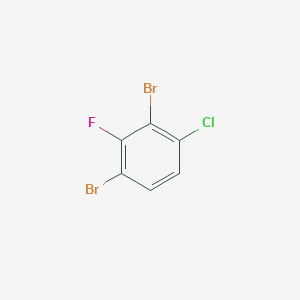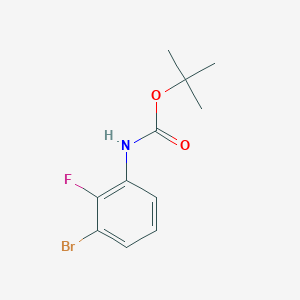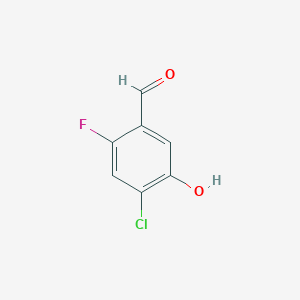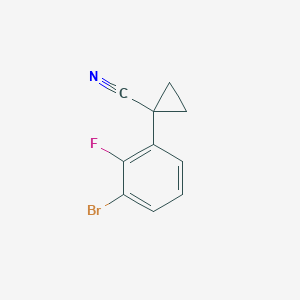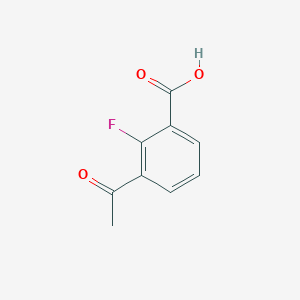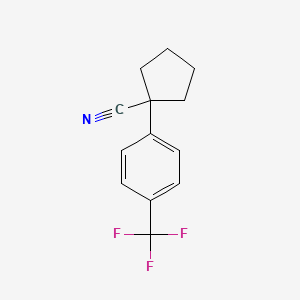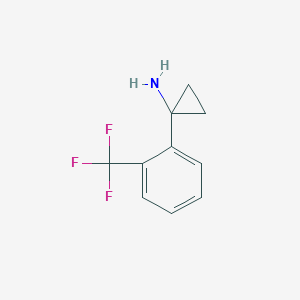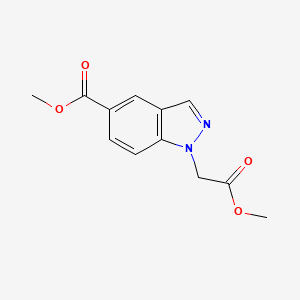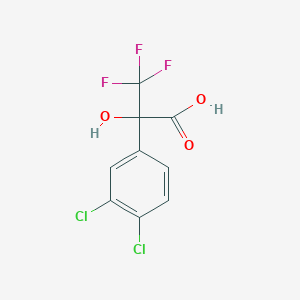
2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid is an organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluoromethyl ketones under controlled conditions. One common method includes the use of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a catalyst in the presence of iron phthalocyanine and atmospheric oxygen .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
化学反应分析
Types of Reactions: 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as iron phthalocyanine.
Reduction: Common reducing agents include hydrides and metals.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Iron phthalocyanine and atmospheric oxygen.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s unique structure allows it to modulate these targets, leading to its observed effects.
相似化合物的比较
3,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but lacks the trifluoromethyl and hydroxypropionic acid moieties.
3,4-Dichlorophenyl isocyanate: Contains the dichlorophenyl group and is used as a chemical intermediate.
Uniqueness: 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications that similar compounds may not be suitable for.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O3/c10-5-2-1-4(3-6(5)11)8(17,7(15)16)9(12,13)14/h1-3,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEJIPULAWNNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(C(F)(F)F)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
